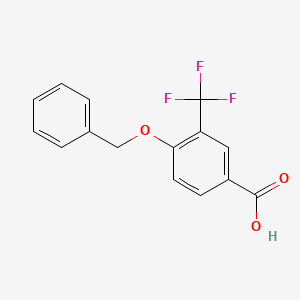
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid
Descripción general
Descripción
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid, also known as 4-BTFB, is an organic compound with a wide range of applications in the fields of biochemistry and medicinal chemistry. It is a trifluoromethylated derivative of benzoic acid and is used as a building block in the synthesis of biologically active compounds. 4-BTFB is used as a starting material in the synthesis of drugs, as well as in the synthesis of peptides, proteins, and other biomolecules. 4-BTFB is also used as a reagent in the synthesis of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Degradation and Environmental Stability
The study on the degradation processes of nitisinone (NTBC), a related compound to 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid, reveals insights into its stability under various conditions, which could be relevant for understanding the environmental behavior of similar compounds. The stability of NTBC increases with the pH of the solution, and significant degradation products formed include 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), which exhibit considerable stability under studied conditions. This suggests that related compounds like this compound might also show similar stability profiles, impacting their environmental persistence and degradation pathways (Barchańska et al., 2019).
Gut Function Regulation by Benzoic Acid Derivatives
Benzoic acid derivatives, including this compound, may have implications in regulating gut functions due to their antibacterial and antifungal properties. A study discusses how benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. This research suggests potential applications of this compound and related compounds in enhancing gut health through appropriate levels, highlighting the need for understanding the balance between beneficial effects and potential toxicity (Mao et al., 2019).
Pharmacological Potential of Structural Analogs
The pharmacological potential of compounds structurally related to this compound, such as sultone derivatives found in 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, is underexplored. These compounds, due to their structural similarity to known pharmacologically active cores, may possess anticoagulant, antimicrobial, and antitumor properties. This indicates a promising area for future research to explore the pharmacological applications of this compound and its derivatives (Hryhoriv et al., 2021).
Mecanismo De Acción
Target of Action
It has been studied as a potential antimycotic agent, suggesting that its targets may be components of fungal cells .
Mode of Action
As an antimycotic agent, it likely interacts with specific proteins or enzymes in fungal cells, disrupting their normal function .
Biochemical Pathways
Given its potential antimycotic activity, it may interfere with the synthesis of essential components of the fungal cell, such as the cell wall or membrane .
Result of Action
Its potential antimycotic activity suggests that it may inhibit the growth of fungal cells or induce their death .
Propiedades
IUPAC Name |
4-phenylmethoxy-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)12-8-11(14(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUDZLWMGWNCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

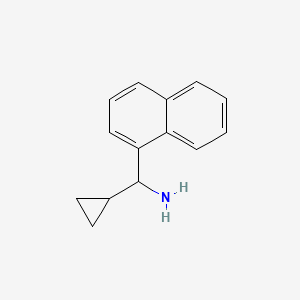

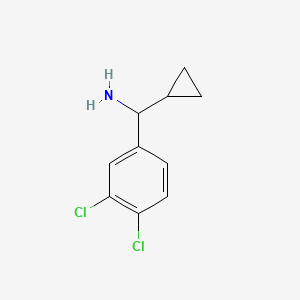
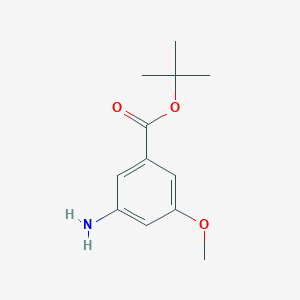
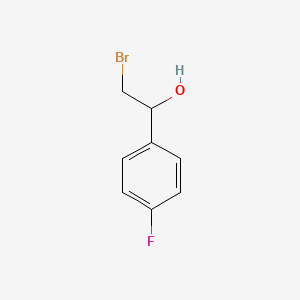


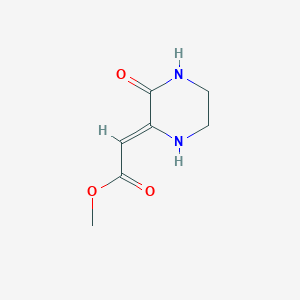
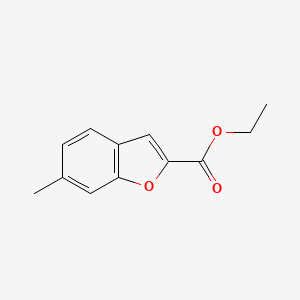
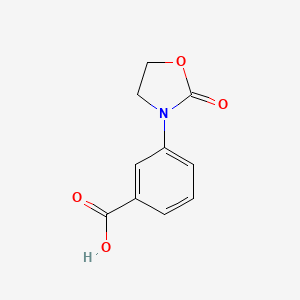
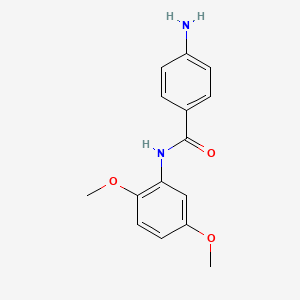
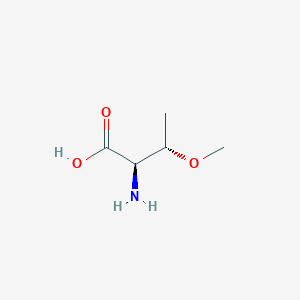
![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-Hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B3143855.png)
